4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological functions. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE include other pyranopyrazoles with different substituents. Examples include:
- 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
- 4-(4-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE lies in its specific substituents and the resulting biological activity. These structural features may confer unique properties that differentiate it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18N2O5/c1-25-13-6-3-11(4-7-13)19-18-14(10-17(24)27-20(18)22-21-19)12-5-8-15(23)16(9-12)26-2/h3-9,14,23H,10H2,1-2H3,(H,21,22) |
InChI Key |
CUTCDQHPOLAOEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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